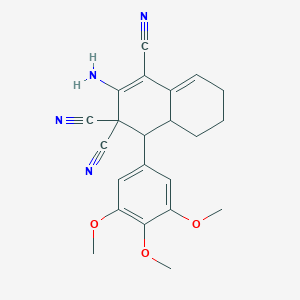
2-amino-4-(3,4,5-trimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexahydronaphthalene core substituted with an amino group, a trimethoxyphenyl group, and three carbonitrile groups, making it a subject of interest in medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 2-AMINO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,3-cyclopentadione with 3,4,5-trimethoxybenzaldehyde and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux conditions . This method yields the desired compound with high efficiency and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The amino group and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-AMINO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to inhibit tubulin polymerization, which is crucial for cell division.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis, providing insights into cancer treatment mechanisms.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic and optical properties.
Mécanisme D'action
The compound exerts its effects primarily by targeting microtubules, essential components of the cell cytoskeleton. By inhibiting tubulin polymerization, it disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other well-known anticancer agents like colchicine and combretastatin A-4.
Comparaison Avec Des Composés Similaires
Similar compounds include:
Colchicine: A well-known tubulin polymerization inhibitor used in cancer treatment.
Combretastatin A-4: Another potent inhibitor of tubulin polymerization with strong anticancer properties.
Propriétés
Numéro CAS |
299198-70-2 |
|---|---|
Formule moléculaire |
C22H22N4O3 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
2-amino-4-(3,4,5-trimethoxyphenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C22H22N4O3/c1-27-17-8-13(9-18(28-2)20(17)29-3)19-15-7-5-4-6-14(15)16(10-23)21(26)22(19,11-24)12-25/h6,8-9,15,19H,4-5,7,26H2,1-3H3 |
Clé InChI |
PSMKMTDKCSEPNI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15016538.png)
![N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15016544.png)
![2,6-bis{3-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B15016545.png)
![N-benzyl-6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15016548.png)

![N',N''-[benzene-1,2-diyldi(E)methylylidene]bis[2-(4-bromo-2-methoxyphenoxy)acetohydrazide]](/img/structure/B15016555.png)

![N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B15016564.png)
![4-({6-[(3,4-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15016568.png)
![4-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B15016576.png)
![N,4-Dimethyl-N-({N'-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B15016591.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B15016593.png)
![N'-[1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B15016599.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15016605.png)
